molecular formula C5H10F2N2 B13501868 5,5-Difluoropiperidin-3-amine

5,5-Difluoropiperidin-3-amine

Cat. No.: B13501868
M. Wt: 136.14 g/mol
InChI Key: RMVWISBUNRRXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoropiperidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-amine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 2,2-difluoro-4-pentenoic acid with lithium aluminum hydride (LiAlH4) to produce 2,2-difluoropent-4-en-1-ol, which is then converted to the desired amine through a series of steps involving tosyl chloride and pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropiperidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or halogenating agents can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized piperidines.

Scientific Research Applications

5,5-Difluoropiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect various biochemical pathways through its unique chemical structure .

Comparison with Similar Compounds

  • 5-Amino-3,3-difluoropiperidine
  • 5-Hydroxy-3,3-difluoropiperidine
  • 3,5-Difluoropyridine

Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-amine stands out due to its specific substitution pattern and the presence of both fluorine atoms on the same carbon. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

5,5-difluoropiperidin-3-amine

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2

InChI Key

RMVWISBUNRRXGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.